molecular formula C17H17ClO B3023824 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone CAS No. 898787-97-8

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone

Cat. No.: B3023824
CAS No.: 898787-97-8
M. Wt: 272.8 g/mol
InChI Key: AGPKUEBDUGCJDG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and two methyl groups attached to a propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzene is reacted with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(4-Chlorophenyl)-2',4'-dimethylpropionic acid.

  • Reduction: 3-(4-Chlorophenyl)-2',4'-dimethylpropanol or 3-(4-Chlorophenyl)-2',4'-dimethylpropylamine.

  • Substitution: 4-Bromo-3-(4-chlorophenyl)-2',4'-dimethylpropiophenone or 3-(4-Chlorophenyl)-2',4'-dimethyl-4-nitropropiophenone.

Scientific Research Applications

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone is compared with other similar compounds to highlight its uniqueness:

  • 3-(4-Bromophenyl)-2',4'-dimethylpropiophenone: Similar structure but with a bromine atom instead of chlorine.

  • 3-(4-Methylphenyl)-2',4'-dimethylpropiophenone: Similar structure but with a methyl group on the phenyl ring.

  • 3-(4-Chlorophenyl)propionic acid: Similar core structure but with a carboxylic acid group instead of the propiophenone moiety.

These compounds share structural similarities but differ in their functional groups and properties, leading to varied applications and reactivity.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKUEBDUGCJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644478
Record name 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-97-8
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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